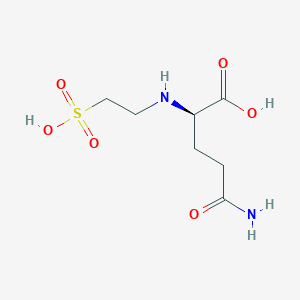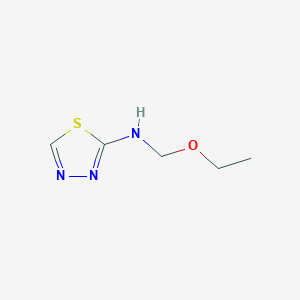
(R)-5-Amino-5-oxo-2-((2-sulfoethyl)amino)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-5-oxo-2-((2-sulfoethyl)amino)pentanoic acid typically involves the reaction of glutamic acid with taurine under specific conditions . The reaction is usually carried out in an aqueous medium with the presence of a coupling agent to facilitate the formation of the amide bond . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs . The product is then purified using techniques such as crystallization or chromatography to achieve the required purity for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
®-5-Amino-5-oxo-2-((2-sulfoethyl)amino)pentanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amino alcohols .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of ®-5-Amino-5-oxo-2-((2-sulfoethyl)amino)pentanoic acid involves its interaction with specific molecular targets and pathways . It is believed to modulate the activity of neurotransmitters in the brain, thereby exerting its antiepileptic and antiamnesic effects . The compound may also interact with enzymes involved in the metabolism of glutamic acid and taurine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutamic Acid: A precursor in the synthesis of ®-5-Amino-5-oxo-2-((2-sulfoethyl)amino)pentanoic acid, known for its role as a neurotransmitter.
γ-Glutamyltaurine: A similar dipeptide with comparable biological activities.
Uniqueness
®-5-Amino-5-oxo-2-((2-sulfoethyl)amino)pentanoic acid is unique due to its specific combination of glutamic acid and taurine, which imparts distinct biological properties not observed in its individual components . Its ability to modulate neurotransmitter activity and its potential therapeutic applications make it a compound of significant interest in scientific research .
Eigenschaften
Molekularformel |
C7H14N2O6S |
|---|---|
Molekulargewicht |
254.26 g/mol |
IUPAC-Name |
(2R)-5-amino-5-oxo-2-(2-sulfoethylamino)pentanoic acid |
InChI |
InChI=1S/C7H14N2O6S/c8-6(10)2-1-5(7(11)12)9-3-4-16(13,14)15/h5,9H,1-4H2,(H2,8,10)(H,11,12)(H,13,14,15)/t5-/m1/s1 |
InChI-Schlüssel |
LONRGKAJEPECOB-RXMQYKEDSA-N |
Isomerische SMILES |
C(CC(=O)N)[C@H](C(=O)O)NCCS(=O)(=O)O |
Kanonische SMILES |
C(CC(=O)N)C(C(=O)O)NCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid](/img/structure/B13112820.png)


![Imidazo[1,2-d][1,2,4]triazin-2-ol](/img/structure/B13112854.png)


![N-Cyclopentyl-1-(pyrido[2,3-b]pyrazin-7-yl)piperidine-3-carboxamide](/img/structure/B13112878.png)
![3,6-bis[(E)-2-phenylethenyl]pyridazine](/img/structure/B13112879.png)




![5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B13112919.png)

